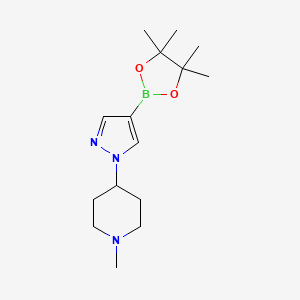

1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

Description

Properties

IUPAC Name |

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-10-17-19(11-12)13-6-8-18(5)9-7-13/h10-11,13H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLTVODJPCFDHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the dioxaborolane group: The pyrazole ring can be further functionalized by reacting with bis(pinacolato)diboron in the presence of a palladium catalyst.

Formation of the piperidine ring: The final step involves the reaction of the functionalized pyrazole with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:

The compound has been investigated as a potential inhibitor for various biological targets, particularly in the context of neurodegenerative diseases. Notably, it has shown promise as a dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) inhibitor. DYRK1A is implicated in Alzheimer’s disease and other conditions. Research indicates that derivatives of this compound exhibit nanomolar-level inhibitory activity against DYRK1A, alongside antioxidant and anti-inflammatory properties .

2. Synthesis of Derivatives:

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. For instance, the synthesis of 3-fluorophenyl-5-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine has been reported as a significant advancement in the development of new therapeutic agents targeting DYRK1A .

Material Science

3. Polymer Chemistry:

The unique boron-containing moiety in the compound allows it to participate in various polymerization reactions. It can be utilized in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and advanced materials .

4. Sensor Development:

Due to its electronic properties, 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine can be integrated into sensor devices for detecting specific ions or molecules. The incorporation of this compound into sensor matrices can enhance sensitivity and selectivity due to its unique chemical structure .

Agricultural Chemistry

5. Agrochemical Applications:

The compound has potential applications in developing agrochemicals such as pesticides or herbicides. Its structural characteristics may contribute to the design of compounds that can effectively target pests while minimizing environmental impact. Preliminary studies suggest that derivatives may exhibit bioactivity against certain agricultural pests .

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it a useful tool in chemical biology for labeling and tracking biomolecules. The piperidine and pyrazole rings may interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Reactivity in Cross-Coupling Reactions

- However, its basicity improves solubility in aqueous reaction conditions, enhancing yields in Pd-catalyzed reactions .

- Phenyl-Spacer Analogue (C₁₆H₂₁BN₂O₂) : The phenyl group increases conjugation, stabilizing transition states in couplings but may reduce solubility in polar solvents .

- Pyridine Derivative (C₁₄H₁₈BN₃O₂) : The electron-withdrawing pyridine ring accelerates oxidative addition with aryl halides, favoring high-temperature reactions .

Pharmacological and Physicochemical Properties

- Solubility : The piperidine derivative exhibits superior aqueous solubility (~25 mg/mL) compared to phenyl-spacer analogues (<10 mg/mL) due to its basic nitrogen .

- Stability : Boronate esters are prone to hydrolysis, but the piperidine ring’s electron-donating effect slightly enhances stability at neutral pH compared to pyridine-containing analogs .

- Bioactivity : Piperidine derivatives are prevalent in kinase inhibitors (e.g., Mer/Flt3 inhibitors) due to their ability to occupy hydrophobic enzyme pockets . In contrast, pyridine analogs show higher affinity for acetylcholine receptors .

Biological Activity

The compound 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following formula:

- Molecular Formula : C15H25BN2O4S

- CAS Number : 2246897-95-8

- Molecular Weight : 340.25 g/mol

The structure includes a piperidine ring substituted with a pyrazole moiety and a boron-containing dioxaborolane group. This unique combination may contribute to its biological activity.

Research indicates that compounds containing similar structural motifs can interact with various biological targets, including enzymes and receptors involved in signaling pathways. The biological activity of this compound may be attributed to:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit kinases involved in cellular signaling pathways related to fibrosis and inflammation .

- Modulation of Receptor Activity : The pyrazole moiety is known for modulating receptor activities that could influence inflammatory responses and cellular proliferation.

In Vitro Studies

In vitro studies have shown that related compounds exhibit significant inhibitory effects on several kinases. For instance:

- DDR1/2 Inhibition : Compounds related to this structure have been reported to inhibit discoidin domain receptors (DDR1 and DDR2), which play critical roles in fibrotic processes and inflammation .

| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) |

|---|---|---|

| Compound A | 6.8 | 101.4 |

| Compound B | 9.4 | 188 |

These findings suggest that the compound may also possess similar inhibitory properties against DDRs.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary data from animal models indicate promising results:

- Anti-Fibrotic Efficacy : Compounds with structural similarities have shown efficacy in reducing pulmonary fibrosis in mouse models by modulating the activity of DDRs .

Case Study 1: Anti-Fibrotic Activity

A study investigated the effects of a structurally similar compound on pulmonary fibrosis induced by bleomycin in mice. The results indicated:

- Significant reduction in collagen deposition.

- Improved lung function metrics.

This suggests that compounds like this compound may offer therapeutic benefits for conditions characterized by excessive fibrosis.

Case Study 2: Safety Profile

Toxicological assessments have indicated low toxicity profiles for compounds with similar structures. For example, one study reported a tolerated dose significantly higher than standard treatments like nintedanib used for idiopathic pulmonary fibrosis (IPF) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A common approach involves coupling 4-(1H-pyrazol-4-yl)piperidine derivatives with pinacol borane under palladium catalysis. For example, substituted pyrazole-boronate intermediates (e.g., BP 4900 in ) are prepared via nucleophilic substitution or cyclization reactions. Reaction optimization includes using anhydrous solvents (e.g., THF or DMF), Pd(PPh₃)₄ as a catalyst, and inert atmosphere conditions to prevent boronate hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regioselectivity of the pyrazole ring and piperidine substitution. Deuterated DMSO or CDCl₃ is used to observe splitting patterns (e.g., singlet for tetramethyl dioxaborolane protons at δ ~1.3 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₁₈H₂₈BN₃O₂ requires exact mass 353.22 g/mol) .

- FTIR : Identifies B-O stretches (~1350 cm⁻¹) and N-H stretches (~3400 cm⁻¹) in the pyrazole-piperidine backbone .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Thermal Stability : Store at room temperature, away from ignition sources (P210 in ).

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats are mandatory due to potential irritant properties of boronate esters .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura coupling involving this boronate ester?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for improved electron-deficient aryl coupling partners.

- Solvent Effects : Use degassed toluene/EtOH (3:1) to enhance solubility and reduce side reactions.

- Temperature Control : Maintain 80–90°C for 12–24 hours, monitored by TLC (Rf ~0.5 in EtOAc/hexane).

- Workup : Purify via flash chromatography (silica gel, gradient elution) to isolate the product from biphenyl byproducts .

Q. How does the steric bulk of the dioxaborolane group influence reactivity in cross-coupling reactions?

- Methodological Answer : The tetramethyl dioxaborolane group increases steric hindrance, slowing transmetallation steps. Computational modeling (DFT) can predict activation barriers for bond formation. Experimental validation includes comparing coupling rates with less hindered boronates (e.g., boronic acids). Kinetic studies under varying Pd concentrations reveal rate-limiting steps, guiding ligand selection (e.g., bulky ligands like XPhos improve turnover) .

Q. What strategies mitigate boronate ester hydrolysis during long-term storage?

- Methodological Answer :

- Storage Conditions : Use desiccants (e.g., molecular sieves) in airtight containers under nitrogen.

- Stabilizers : Add 1–5% triethylamine to neutralize trace acids.

- Monitoring : Periodic ¹¹B NMR analysis detects hydrolysis (shift from ~30 ppm for boronate to ~18 ppm for boronic acid) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (~2.5), PSA (~45 Ų), and blood-brain barrier permeability.

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The pyrazole-piperidine scaffold shows affinity for hydrophobic binding pockets .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar boronate esters: How to resolve?

- Methodological Answer : Variations arise from polymorphic forms or hydration. Techniques include:

- DSC (Differential Scanning Calorimetry) : Identify endothermic peaks corresponding to phase transitions.

- PXRD (Powder X-ray Diffraction) : Compare crystallinity patterns with literature data.

- Karl Fischer Titration : Quantify residual water content, which lowers observed melting points .

Experimental Design Tables

Table 1 : Key Synthetic Parameters for Suzuki-Miyaura Coupling

Table 2 : Spectroscopic Signatures

| Technique | Key Peaks | Functional Group |

|---|---|---|

| ¹H NMR | δ 1.3 (s, 12H, B-O-CH₃) | Dioxaborolane |

| ¹³C NMR | δ 83.5 (B-O-C) | Boronate ester |

| FTIR | 1350 cm⁻¹ (B-O) | Boron-oxygen bond |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.